molecular formula C10H11N B1174665 angiotensin-binding protein, soluble CAS No. 148024-72-0

angiotensin-binding protein, soluble

Cat. No.: B1174665
CAS No.: 148024-72-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Soluble angiotensin-binding protein (sABP) is a cytosolic protein first identified in mammalian liver tissues, with a molecular weight of ~75 kDa . It exhibits high-affinity binding to angiotensin II (Ang II) (Kd = 7.2 nM in rabbit liver) and related peptides, such as angiotensin III (Ang III) and saralasin, but shows lower affinity for angiotensin I (Ang I) . sABP’s activity is detergent-dependent and requires thiol-reactive agents like p-chloromercuriphenylsulfonic acid (PCMB) for functional expression . While initially characterized as a binding protein, sABP was later shown to possess thiol- and metal-dependent oligopeptidase activity, linking it to the thimet oligopeptidase (TOP) family .

Properties

CAS No.

148024-72-0

Molecular Formula

C10H11N

Synonyms

angiotensin-binding protein, soluble

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Thimet Oligopeptidase (TOP; EC 3.4.24.15)
  • Structural Similarity: sABP shares ~65% amino acid sequence identity with porcine TOP and 90% identity with rat TOP. Early confusion arose due to sequence homology, but sABP and TOP are distinct isoforms .
  • Functional Overlap :
    Both proteins bind Ang II and exhibit peptidase activity inhibited by metal chelators (EDTA) and thiol reagents. However, TOP has broader substrate specificity, cleaving peptides like bradykinin and neurotensin, while sABP preferentially processes angiotensins .
  • Tissue Distribution :
    TOP is ubiquitously expressed, whereas sABP is predominantly found in the liver, kidney, and adrenal gland .
2.2. Neurolysin (EC 3.4.24.16)
  • Pharmacological Differences: Neurolysin, another metalloendopeptidase, shares structural motifs with sABP but differs in inhibitor sensitivity.
  • Localization :
    Neurolysin exists in both soluble and membrane-bound forms. The membrane-bound variant in the brain binds Ang II but shows distinct pharmacological specificity compared to sABP .
2.3. Angiotensin-Converting Enzyme (ACE) and ACE2
  • Role in RAS :
    ACE and ACE2 are membrane-bound metalloproteases critical for generating Ang II (ACE) and Ang-(1-7) (ACE2). Unlike sABP, they are integral to the classical renin-angiotensin system (RAS) and lack high-affinity angiotensin-binding properties .
  • Inhibitor Sensitivity: ACE is inhibited by captopril and lisinopril, while sABP is unaffected by these drugs .
2.4. Novel Non-AT1/Non-AT2 Angiotensin-Binding Sites
  • A brain-specific Ang II-binding site shares PCMB dependence with sABP but differs in pharmacological profile (e.g., insensitivity to JA-2) and hypothesized roles in dopamine release or peptide clearance .

Comparative Data Table

Property sABP Thimet Oligopeptidase (TOP) Neurolysin ACE
Molecular Weight ~75 kDa ~78 kDa (rat) ~75 kDa 150–180 kDa
Binding Affinity (Ang II) Kd = 7.2 nM Kd = 5–10 nM Kd = 8–12 nM N/A (catalytic enzyme)
Key Inhibitors PCMB, EDTA EDTA, 1,10-phenanthroline JA-2, EDTA Captopril, lisinopril
Tissue Distribution Liver, kidney, adrenal Ubiquitous Brain, heart, kidney Lung, vascular endothelium
Enzymatic Activity Angiotensin cleavage Broad-spectrum oligopeptidase Neurotensin degradation Ang I → Ang II conversion

Key Research Findings

  • sABP vs. TOP :
    • McKie et al. resolved early sequencing errors in rat TOP, confirming its distinction from sABP despite 65% sequence identity .
    • sABP’s tissue-specific alternative splicing suggests specialized roles in angiotensin metabolism, unlike TOP’s generalized proteolytic function .
  • sABP vs. Neurolysin: The membrane-bound neurolysin variant in the brain represents a novel Ang II-binding site with divergent signaling roles (e.g., stroke recovery) compared to sABP .
  • Clinical Relevance :
    • sABP’s redox-sensitive binding site (PCMB-dependent) may modulate Ang II signaling in oxidative stress conditions, a pathway absent in ACE/ACE2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.